molecular formula C15H21NO5S B6661587 (2S)-2-(oxan-2-ylmethylsulfonylamino)-3-phenylpropanoic acid

(2S)-2-(oxan-2-ylmethylsulfonylamino)-3-phenylpropanoic acid

Cat. No.: B6661587
M. Wt: 327.4 g/mol
InChI Key: FWBAHDOAJPPIQK-KZUDCZAMSA-N
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Description

(2S)-2-(oxan-2-ylmethylsulfonylamino)-3-phenylpropanoic acid is a chiral compound with a unique structure that includes an oxane ring, a sulfonylamino group, and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(oxan-2-ylmethylsulfonylamino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the stereoselective synthesis, which ensures the correct configuration of the chiral center. The process may involve the following steps:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving diols and appropriate reagents.

    Introduction of the sulfonylamino group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.

    Attachment of the phenylpropanoic acid moiety: This can be done through coupling reactions, such as esterification or amidation, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(oxan-2-ylmethylsulfonylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides or phenyl derivatives.

Scientific Research Applications

(2S)-2-(oxan-2-ylmethylsulfonylamino)-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (2S)-2-(oxan-2-ylmethylsulfonylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenylpropanoic acid moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with a sulfonyl group attached to an amine.

    Phenylpropanoic acids: Compounds with a phenyl ring and a propanoic acid moiety.

    Oxane derivatives: Compounds containing an oxane ring.

Uniqueness

(2S)-2-(oxan-2-ylmethylsulfonylamino)-3-phenylpropanoic acid is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the oxane ring, sulfonylamino group, and phenylpropanoic acid moiety in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-(oxan-2-ylmethylsulfonylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c17-15(18)14(10-12-6-2-1-3-7-12)16-22(19,20)11-13-8-4-5-9-21-13/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,17,18)/t13?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBAHDOAJPPIQK-KZUDCZAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CS(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)CS(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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